

# Synergistic effects of Shionone in combination with cisplatin in cancer therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Shionone**  
Cat. No.: **B1680969**

[Get Quote](#)

## Synergistic Power: Shionone and Cisplatin in Advanced Cancer Therapy

A new frontier in oncology research reveals the potent synergistic effects of **Shionone**, a natural triterpenoid, when combined with the conventional chemotherapeutic agent, cisplatin. This combination strategy shows significant promise in enhancing anti-tumor efficacy and overcoming cisplatin resistance in various cancer types.

This guide provides a comprehensive comparison of the performance of **Shionone** in combination with cisplatin versus cisplatin alone, supported by experimental data from recent studies. It is designed for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this promising therapeutic approach.

## Enhanced Efficacy and Overcoming Resistance

The combination of **Shionone** and its related compound, Shikonin, with cisplatin has demonstrated a remarkable ability to potentiate the cytotoxic effects of cisplatin, particularly in cisplatin-resistant cancer cells. This synergistic interaction leads to a significant reduction in cell viability and a marked increase in apoptosis compared to monotherapy.

## Comparative Analysis of Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of drug efficacy. The following table summarizes the IC50 values of cisplatin in the presence and absence of

Shikonin in cisplatin-resistant bladder cancer cells.

| Cell Line          | Treatment            | IC50 of Cisplatin (μM) | Fold Change in Cisplatin Sensitivity |
|--------------------|----------------------|------------------------|--------------------------------------|
| T24 (Parental)     | Cisplatin alone      | ~15                    | N/A                                  |
| T24R (Resistant)   | Cisplatin alone      | > 80                   | N/A                                  |
| T24R (Resistant)   | Cisplatin + Shikonin | ~20                    | > 4-fold increase                    |
| SW780 (Parental)   | Cisplatin alone      | ~10                    | N/A                                  |
| SW780R (Resistant) | Cisplatin alone      | > 40                   | N/A                                  |
| SW780R (Resistant) | Cisplatin + Shikonin | ~15                    | > 2.5-fold increase                  |

Data compiled from studies on cisplatin-resistant bladder cancer cells. The addition of Shikonin significantly re-sensitized the resistant cells to cisplatin treatment.[\[1\]](#)

## Mechanisms of Synergistic Action

The enhanced anti-cancer effect of the **Shionone**/cisplatin combination stems from a multi-pronged attack on cancer cells, primarily through the induction of alternative cell death pathways and the modulation of key signaling cascades.

## Induction of Programmed Cell Death

While cisplatin primarily induces apoptosis, the combination therapy has been shown to trigger other forms of programmed cell death, such as ferroptosis and necroptosis, thereby bypassing apoptosis-resistance mechanisms.

- Ferroptosis in Ovarian Cancer: In cisplatin-resistant ovarian cancer, the combination of Shikonin and cisplatin synergistically induces ferroptosis. This is evidenced by an increase in reactive oxygen species (ROS), lipid peroxidation, and intracellular Fe<sup>2+</sup> levels, along with the downregulation of glutathione peroxidase 4 (GPX4).[\[2\]](#)

- Necroptosis in Bladder Cancer: Shikonin, an inhibitor of pyruvate kinase M2 (PKM2), overcomes cisplatin resistance in bladder cancer by inducing necroptosis.[1]
- Enhanced Apoptosis in Colon Cancer: Shikonin potentiates cisplatin-induced apoptosis in colon cancer cells by increasing intracellular oxidative stress and activating the mitochondrial pathway.[3]

## Modulation of Signaling Pathways

**Shionone** and its analogs have been found to inhibit several pro-survival signaling pathways that are often upregulated in cancer cells, contributing to their chemoresistance.

- MEK/ERK and STAT3 Pathways: In breast cancer cells, **Shionone** has been shown to suppress cell growth, migration, and invasion by inhibiting the MEK/ERK and STAT3 signaling pathways.[4][5]
- PI3K/Akt Pathway: The combination of natural compounds with cisplatin can synergistically inhibit non-small-cell lung cancer by down-regulating the phosphatidylinositol 3-kinase/Akt (PI3K/Akt) signaling pathway.[6][7]

## Visualizing the Molecular Mechanisms

To better illustrate the complex interplay of molecules, the following diagrams depict the key signaling pathways and experimental workflows involved in the synergistic action of **Shionone** and cisplatin.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the synergistic effects of **Shionone** and cisplatin.

## Signaling Pathway of Shionone and Cisplatin Synergy

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PKM2 Inhibitor Shikonin Overcomes the Cisplatin Resistance in Bladder Cancer by Inducing Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin and cisplatin synergistically overcome cisplatin resistance of ovarian cancer by inducing ferroptosis via upregulation of HMOX1 to promote Fe2+ accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of cisplatin-induced colon cancer cells apoptosis by shikonin, a natural inducer of ROS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shionone suppresses the growth, migration and invasion of human breast cancer cells via induction of apoptosis and inhibition of MEK/ERK and STAT3 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbuon.com [jbuon.com]
- 6. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanshinone IIA combined with cisplatin synergistically inhibits non-small-cell lung cancer in vitro and in vivo via down-regulating the phosphatidylinositol 3-kinase/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synergistic effects of Shionone in combination with cisplatin in cancer therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1680969#synergistic-effects-of-shionone-in-combination-with-cisplatin-in-cancer-therapy>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)